molecular formula C24H21N3O4S B2695269 N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-71-8

N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2695269
CAS No.: 899759-71-8
M. Wt: 447.51
InChI Key: FOLYLBHHCDOYAT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic heterocyclic compound intended for non-human research use only. It is not for diagnostic, therapeutic, or veterinary applications. The compound features a complex molecular structure that includes a dihydropyrazin-3-one core, a naphthalene substituent, and a (3,4-dimethoxyphenyl)acetamide group linked via a thioether bridge. This specific arrangement of heterocycles, thioethers, and aromatic systems is often explored in medicinal chemistry and chemical biology for its potential to modulate biological targets. Molecular Formula: C24H21N3O4S Molecular Weight: 447.51 g/mol IUPAC Name: 2-[[4-(naphthalen-1-yl)-3-oxo-4H-pyrazin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide While the specific mechanism of action and primary research applications for this compound are not yet fully detailed in the literature, its structural framework suggests potential as a valuable tool for researchers. Analogous compounds with similar dihydropyrazine cores and aromatic systems are frequently investigated as inhibitors of enzyme classes such as kinases, or as intermediates in the synthesis of more complex bioactive molecules. Researchers are encouraged to conduct their own rigorous characterization to determine this compound's exact properties and suitability for their specific projects, which may include target identification, signaling pathway analysis, or structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-30-20-11-10-17(14-21(20)31-2)26-22(28)15-32-23-24(29)27(13-12-25-23)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLYLBHHCDOYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl acetamide with naphthalene derivatives and thioketones. The synthesis typically involves the following steps:

  • Formation of the thioamide : Reacting 3,4-dimethoxyphenyl acetamide with a suitable thioketone.
  • Cyclization : Introducing the naphthalene moiety through cyclization reactions.
  • Purification : Using chromatography techniques to isolate the desired product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:

  • Inhibition of cell proliferation : The compound has shown IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating potent antiproliferative activity.
Cell LineIC50 (µM)Reference
MCF-729
HeLa73

The proposed mechanisms include:

  • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M phase, which prevents cancer cells from dividing.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capacity. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

A notable study evaluated the compound's effects on breast cancer cells (MCF-7). The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation and PARP cleavage.

Another study focused on its effects on HeLa cells, where it was found to significantly inhibit cell growth compared to untreated controls. The data suggested that this compound could serve as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Pyrazine/Pyrimidine Derivatives

  • Compound BG14711 (2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide): Shares the dihydropyrazinone core but replaces naphthalene with a 3,4-difluorophenyl group. Fluorine atoms enhance metabolic stability and electronegativity, while the 2,4-dimethoxyphenyl group alters steric and electronic profiles compared to the 3,4-dimethoxy substitution in the target compound .
  • Compound 19 (): Contains a dihydropyrimidinone core with a 3,5-dimethoxyphenyl group and a trifluoromethylbenzothiazole substituent.

Quinazolinone-Based Analogues

  • Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide): Features a quinazolinone core instead of pyrazinone, with a thioxothiazolidinone side chain.

Key Differences :

  • BG14711 uses thiocarbonyl-bis-thioglycolic acid for thioether formation, a method also employed in quinazolinone derivatives () .
  • Compound 19 () employs coupling reactions with benzothiazole derivatives, requiring specialized reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Pharmacokinetic and ADMET Profiles

Parameter Target Compound BG14711 () Compound 19 ()
LogP ~3.5 (estimated) 3.1 4.2
Solubility (mg/mL) Low (naphthalene bulk) Moderate (fluorine substitution) Low (CF₃ group)
Bioavailability High (methoxy groups) Moderate High (pyrimidine core)
Metabolic Stability Moderate (CYP450 interactions) High (C-F bonds) High (CF₃ group)
  • The target compound’s naphthalene group may reduce aqueous solubility but enhance membrane permeability compared to BG14711’s difluorophenyl group .

Crystallographic and Conformational Analysis

  • Naphthalene vs. Phenyl Substitutions : The naphthalene group in the target compound likely induces greater planarity and π-stacking than phenyl or fluorophenyl groups in analogues (e.g., ’s dichlorophenyl derivative, which shows a 61.8° dihedral angle between aromatic rings) .
  • Hydrogen-Bonding Networks : Thioether and carbonyl groups in the target compound facilitate intermolecular interactions, similar to the R₂²(8) motifs observed in ’s acetamide derivatives .

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